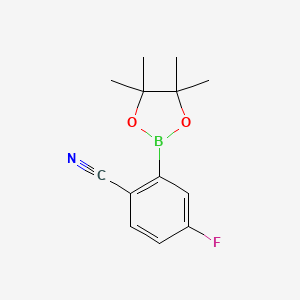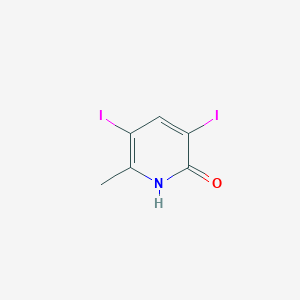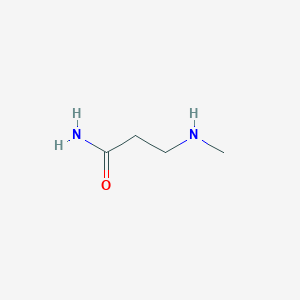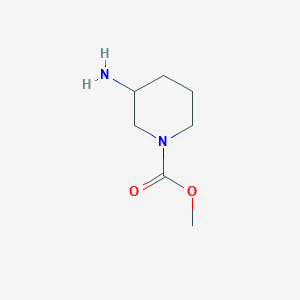
甲基3-氨基哌啶-1-羧酸酯
描述
“Methyl 3-aminopiperidine-1-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular weight of “Methyl 3-aminopiperidine-1-carboxylate” is 158.2 g/mol . The InChI key is QSPHDAVASCLQCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 3-aminopiperidine-1-carboxylate” is a liquid at room temperature .科学研究应用
Anticancer Applications
Piperidine derivatives have shown potential in the field of cancer research. They have been utilized in different ways as anticancer agents . For example, several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used in antiviral research. Their unique structure and properties make them suitable for the development of new antiviral drugs .
Antimalarial Applications
The antimalarial potential of piperidine derivatives has been explored in scientific research. They have been used as antimalarial agents, contributing to the fight against malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been utilized as antimicrobial and antifungal agents. Their unique properties make them effective in combating various microbial and fungal infections .
Antihypertension Applications
In the field of cardiovascular research, piperidine derivatives have been used as antihypertension agents. They have shown potential in managing high blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents. They have shown effectiveness in managing pain and inflammation .
Anti-Alzheimer Applications
In neuroscientific research, piperidine derivatives have been used in the development of drugs for Alzheimer’s disease .
Antipsychotic Applications
Piperidine derivatives have also been used in the field of mental health. They have been utilized as antipsychotic agents, contributing to the treatment of various psychiatric disorders .
安全和危害
属性
IUPAC Name |
methyl 3-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-3-6(8)5-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPHDAVASCLQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminopiperidine-1-carboxylate | |
CAS RN |
471894-94-7 | |
| Record name | methyl 3-aminopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


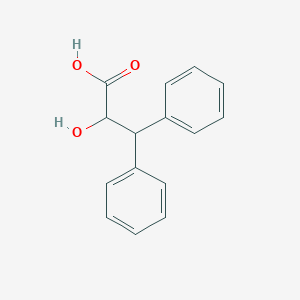
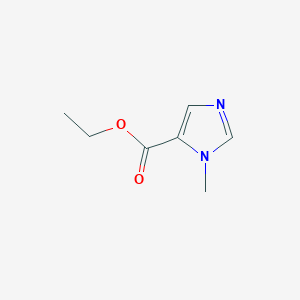
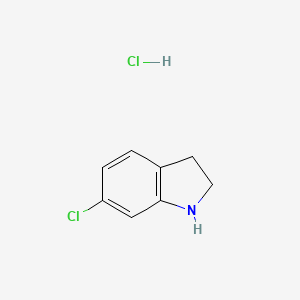
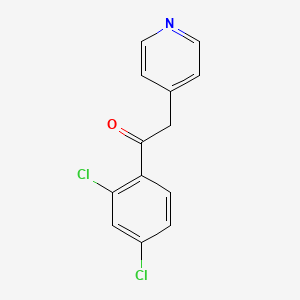
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
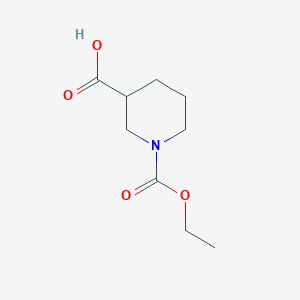
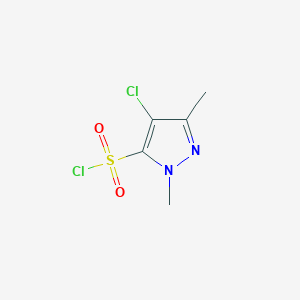
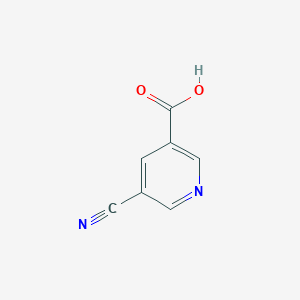
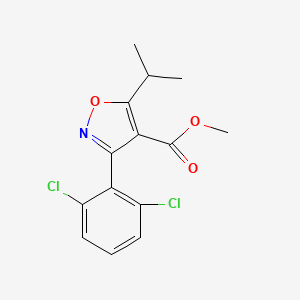
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
